molecular formula C22H33N7O3 B1405365 N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide CAS No. 1951430-53-7

N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide

Cat. No. B1405365
CAS RN: 1951430-53-7
M. Wt: 443.5 g/mol
InChI Key: FCJNPYUZKNAIKX-AYPRAYDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide is a useful research compound. Its molecular formula is C22H33N7O3 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pentanuclear Mn(II) Clusters : Utilizing similar ligands, a study synthesized various Mn(II) clusters, characterized by X-ray structural analyses and variable temperature magnetic susceptibility measurements. These clusters demonstrated antiferromagnetic behavior, contributing to our understanding of magnetic properties in molecular complexes (Mandal et al., 2012).

  • Innovative Synthesis of Heterocyclic Compounds : Research on cyclic oxalyl compounds with hydrazines or hydrazones led to the synthesis of novel 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and related derivatives. These studies are pivotal in advancing the field of heterocyclic chemistry and its applications in developing new pharmaceuticals (Şener et al., 2002).

Catalytic and Magnetic Properties

  • Development of Catalytic Systems : Research on group 10 metal aminopyridinato complexes, including synthesis and structural characterization, explored their potential as catalysts in various chemical reactions. These findings are significant for developing new catalytic processes in organic synthesis (Deeken et al., 2006).

Anticancer and Antimicrobial Applications

  • Anticancer Activity of Pyrazole Derivatives : A study on pyrazole derivatives, featuring similar structural motifs, assessed their antiproliferative activity against human breast cancer cell line MCF7. These findings are crucial for the development of new anticancer drugs (Panneerselvam et al., 2022).

  • Antimicrobial Activity of Novel Pyrazolone Derivatives : Research on the synthesis of pyrazolone derivatives and their antimicrobial activity provides insights into the development of new antimicrobial agents. This study is particularly relevant in the context of increasing antibiotic resistance (Kanchana et al., 2014).

properties

IUPAC Name

N-[(Z)-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutylidene]amino]-5-[(5R)-3-oxo-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazin-5-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O3/c1-29(28-32)13-5-8-18(17-7-4-12-23-14-17)26-27-20(30)9-3-2-6-16-10-11-19-22(16)25-21(31)15-24-19/h4,7,12,14,16,19,22,24H,2-3,5-6,8-11,13,15H2,1H3,(H,25,31)(H,27,30)/b26-18-/t16-,19?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJNPYUZKNAIKX-AYPRAYDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=NNC(=O)CCCCC1CCC2C1NC(=O)CN2)C3=CN=CC=C3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC/C(=N/NC(=O)CCCC[C@@H]1CCC2C1NC(=O)CN2)/C3=CN=CC=C3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide
Reactant of Route 3
N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide
Reactant of Route 4
N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide
Reactant of Route 5
N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide
Reactant of Route 6
N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide

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